3-(3-chlorophenyl)-8-ethoxy-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione
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Overview
Description
3-(3-chlorophenyl)-8-ethoxy-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione is a complex organic compound that belongs to the class of triazino-benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-8-ethoxy-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of a chlorophenyl derivative, which is then subjected to a series of reactions involving ethoxylation and cyclization to form the triazino-benzothiazole core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-8-ethoxy-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.
Scientific Research Applications
3-(3-chlorophenyl)-8-ethoxy-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-8-ethoxy-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with different functional groups and applications.
Acetylacetone: Another compound with keto-enol tautomerism, used in various chemical reactions.
Uniqueness
3-(3-chlorophenyl)-8-ethoxy-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione is unique due to its complex structure, which allows for a wide range of chemical modifications and applications. Its triazino-benzothiazole core provides a versatile platform for developing new compounds with specific properties.
Properties
Molecular Formula |
C17H12ClN3O3S |
---|---|
Molecular Weight |
373.8 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-8-ethoxy-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4-dione |
InChI |
InChI=1S/C17H12ClN3O3S/c1-2-24-12-6-7-13-14(9-12)25-16-19-15(22)20(17(23)21(13)16)11-5-3-4-10(18)8-11/h3-9H,2H2,1H3 |
InChI Key |
WZPJYRSMOVOPAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N3C(=NC(=O)N(C3=O)C4=CC(=CC=C4)Cl)S2 |
Origin of Product |
United States |
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